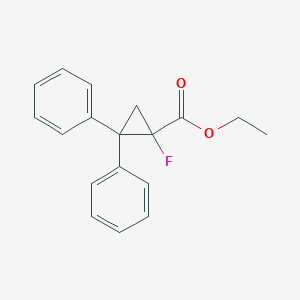![molecular formula C9H11N5O3 B14005399 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide CAS No. 66974-96-7](/img/structure/B14005399.png)
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is a chemical compound with the molecular formula C9H11N3O2 It is known for its unique structure, which includes a triazene group and a nitrobenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide typically involves the reaction of 3,3-dimethyl-1-triazene with 5-nitrobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different nitrogen oxides.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The triazene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitrogen oxides.
Reduction: Formation of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-aminobenzamide.
Substitution: Formation of various substituted triazene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The triazene group can also participate in reactions that modify the activity of enzymes or other proteins, thereby influencing cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]benzoic acid
- 2-[(1e)-3,3-Dimethyl-1-triazenyl]phenylacetic acid
Uniqueness
2-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzamide is unique due to the presence of both a triazene group and a nitrobenzamide moiety. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Eigenschaften
CAS-Nummer |
66974-96-7 |
|---|---|
Molekularformel |
C9H11N5O3 |
Molekulargewicht |
237.22 g/mol |
IUPAC-Name |
2-(dimethylaminodiazenyl)-5-nitrobenzamide |
InChI |
InChI=1S/C9H11N5O3/c1-13(2)12-11-8-4-3-6(14(16)17)5-7(8)9(10)15/h3-5H,1-2H3,(H2,10,15) |
InChI-Schlüssel |
JSIMNNUQUYWHET-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)N=NC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


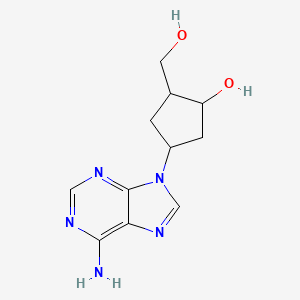
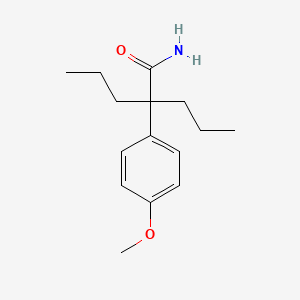
![Bis[2-(biphenyl-4-yl)-2-oxoethyl] benzene-1,2-dicarboxylate](/img/structure/B14005338.png)
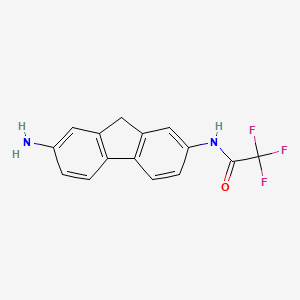

![Dimethyl (2-anilinotricyclo[3.3.1.1~3,7~]decan-2-yl)phosphonate](/img/structure/B14005351.png)

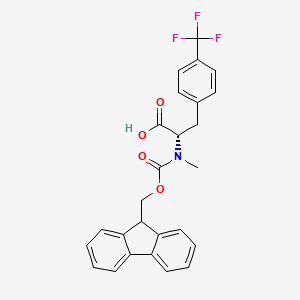

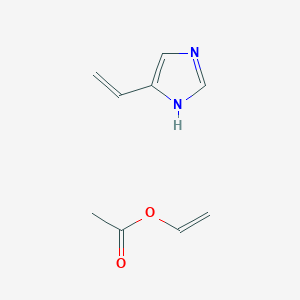

![Acetamide,N-[4-(1,1-dimethylethyl)cyclohexyl]-](/img/structure/B14005382.png)
![2-[bis(2-chloroethyl)amino]-N-(3-nitrophenyl)propanamide](/img/structure/B14005385.png)
